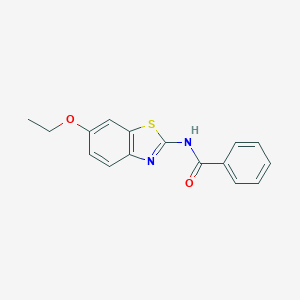
2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide have been studied in vitro and in vivo. The compound has been found to have anticancer, antibacterial, and antioxidant properties. Additionally, the compound has been found to have a low toxicity profile.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide in lab experiments include its potential application in various fields of scientific research, its low toxicity profile, and its ease of synthesis. However, the limitations of using the compound in lab experiments include its limited solubility in water and its high cost.
Orientations Futures
There are several future directions for the study of 2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the compound's potential application in the field of organic electronics. Additionally, the compound could be studied for its potential application in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of 2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide has been reported by several researchers. One of the methods involves the reaction of 5-nitroisatin with 2-(5-methyl-2-propan-2-ylphenoxy)acetic acid hydrazide in the presence of acetic anhydride and pyridine. The reaction yields the desired product with a good yield. Another method involves the reaction of 5-nitroisatin with 2-(5-methyl-2-propan-2-ylphenoxy)acetic acid hydrazide in the presence of a catalytic amount of acetic acid. This method also yields the desired product with a good yield.
Applications De Recherche Scientifique
2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide has shown potential application in various fields of scientific research. The compound has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells. It has also been studied for its antibacterial activity, and it has been found to be effective against several bacterial strains. The compound has also been studied for its antioxidant activity, and it has been found to have significant antioxidant properties. Additionally, the compound has been studied for its potential application in the field of organic electronics.
Propriétés
Formule moléculaire |
C20H20N4O5 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2-(5-methyl-2-propan-2-ylphenoxy)-N//'-(5-nitro-2-oxoindol-3-yl)acetohydrazide |
InChI |
InChI=1S/C20H20N4O5/c1-11(2)14-6-4-12(3)8-17(14)29-10-18(25)22-23-19-15-9-13(24(27)28)5-7-16(15)21-20(19)26/h4-9,11H,10H2,1-3H3,(H,22,25)(H,21,23,26) |
Clé InChI |
XNQQZDFINSUMIE-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)


![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230164.png)
![[1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide](/img/structure/B230165.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-methylphenoxy)acetohydrazide](/img/structure/B230169.png)

![2-methyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230173.png)

![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)